9,9-Dibromobicyclo[6.1.0]nonane

Catalog No.
S15680618
CAS No.
1196-95-8
M.F
C9H14Br2
M. Wt
282.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Dibromobicyclo[6.1.0]nonane

CAS Number

1196-95-8

Product Name

9,9-Dibromobicyclo[6.1.0]nonane

IUPAC Name

9,9-dibromobicyclo[6.1.0]nonane

Molecular Formula

C9H14Br2

Molecular Weight

282.02 g/mol

InChI

InChI=1S/C9H14Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h7-8H,1-6H2

InChI Key

UDZVXFNKFQAZEC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2C(C2(Br)Br)CC1

9,9-Dibromobicyclo[6.1.0]nonane is a bicyclic compound with the molecular formula C₉H₁₄Br₂ and a molecular weight of 282.015 g/mol. This compound features a unique bicyclic structure characterized by two bridged carbon atoms and two bromine substituents at the 9-position of the bicyclo framework. Its chemical structure is significant in organic chemistry due to its potential reactivity and applications in various synthetic pathways.

, including:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, such as heating or in the presence of bases, it can undergo elimination reactions to form alkenes.
  • Ring Expansion Reactions: This compound can also undergo ring expansion when treated with silver ions, resulting in larger cyclic structures .

The synthesis of 9,9-dibromobicyclo[6.1.0]nonane typically involves several steps:

  • Bromination: The initial step usually involves brominating bicyclo[6.1.0]nonane using bromine or brominating agents under controlled conditions to selectively introduce bromine at the 9-position.
  • Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to isolate the desired dibrominated compound .

9,9-Dibromobicyclo[6.1.0]nonane has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may be explored for use in polymers or as a building block for novel materials.
  • Pharmaceutical Chemistry: Its derivatives could be investigated for potential therapeutic uses.

Several compounds share structural similarities with 9,9-dibromobicyclo[6.1.0]nonane, including:

  • Bicyclo[6.1.0]nonane: The parent compound without bromination; serves as a fundamental building block.
  • 4,5-Dibromobicyclo[6.1.0]nonane: Similar in structure but with bromines at different positions; may exhibit different reactivity patterns.
  • Bicyclo[3.3.0]octane: A smaller bicyclic system that may provide insights into reactivity trends among bicyclic compounds.

Comparison Table

CompoundStructure TypeBromine PositionUnique Features
9,9-Dibromobicyclo[6.1.0]nonaneBicyclic9Two bromines at the same position
Bicyclo[6.1.0]nonaneBicyclicNoneParent structure
4,5-Dibromobicyclo[6.1.0]nonaneBicyclic4 and 5Different reactivity due to position
Bicyclo[3.3.0]octaneSmaller bicyclicNoneSimpler structure

XLogP3

4.7

Exact Mass

281.94418 g/mol

Monoisotopic Mass

279.94623 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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